N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide

Lipophilicity ADME prediction Halogen substitution

N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide (CAS 886148-53-4) is a synthetic xanthene–benzamide hybrid with the molecular formula C20H12ClNO3 and average mass 349.77 Da. The structure comprises a tricyclic 9-oxo-9H-xanthene core bearing a chlorine atom at the 5‑position and a benzamide substituent at the 3‑position through an amide linkage, yielding a predicted ACD/LogP of 4.70.

Molecular Formula C20H12ClNO3
Molecular Weight 349.77
CAS No. 886148-53-4
Cat. No. B2615261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide
CAS886148-53-4
Molecular FormulaC20H12ClNO3
Molecular Weight349.77
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl
InChIInChI=1S/C20H12ClNO3/c21-16-8-4-7-15-18(23)14-10-9-13(11-17(14)25-19(15)16)22-20(24)12-5-2-1-3-6-12/h1-11H,(H,22,24)
InChIKeyBMTVBIYYMJZYSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide (CAS 886148-53-4): Physicochemical and Structural Baseline for Research Procurement


N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide (CAS 886148-53-4) is a synthetic xanthene–benzamide hybrid with the molecular formula C20H12ClNO3 and average mass 349.77 Da . The structure comprises a tricyclic 9-oxo-9H-xanthene core bearing a chlorine atom at the 5‑position and a benzamide substituent at the 3‑position through an amide linkage, yielding a predicted ACD/LogP of 4.70 . The compound is commercially supplied as a research chemical with a certified purity of ≥95% . No peer-reviewed biological activity data have been published specifically for this compound as of the search date.

Why N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide Cannot Be Simply Replaced by In-Class Xanthene Analogs


The 5-chloro substitution pattern on the xanthene core differentiates this compound from its closest commercially available analog, N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide (CAS 886168-21-4), which has been reported as a putative LDHA inhibitor . Halogen identity at the 5‑position alters electronic properties (σm for Cl = 0.37 vs. F = 0.34 via the Hammett constant) as well as lipophilicity (predicted ACD/LogP 4.70 for the 5‑Cl compound vs. predicted LogP 4.80 for the 5‑F analog ), both of which may modulate target binding and ADME profiles. Furthermore, the amide connectivity at the 3‑position (benzamide) rather than a sulfonamide at the 4‑position distinguishes this scaffold from the N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide series, which has demonstrated antiproliferative activity against MDA-MB-231, T-47D, and SK-N-MC cell lines [1]. These structural features make simple interchange of in-class compounds scientifically unjustified without confirmatory comparative data.

Quantitative Differentiation Evidence: N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide vs. Closest Analogs


Predicted Lipophilicity (ACD/LogP) of the 5‑Chloro Derivative vs. the 5‑Fluoro Analog

The predicted octanol–water partition coefficient (ACD/LogP) of the target 5‑chloro compound is 4.70 (version 14.00, ACD/Labs Percepta Platform) , compared with 4.80 for the structurally analogous 5‑fluoro derivative N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide . The 0.10 log unit difference corresponds to a calculated 1.26‑fold higher predicted lipophilicity for the fluoro compound. This modest difference, combined with the distinct electronic and steric properties of chlorine (van der Waals radius 175 pm, Hammett σm 0.37) vs. fluorine (van der Waals radius 147 pm, Hammett σm 0.34), may influence membrane permeability and target-site binding in biological assays [1].

Lipophilicity ADME prediction Halogen substitution

Molecular Weight and Hydrogen‑Bond Acceptor Count vs. N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide Series

The target compound has a molecular weight of 349.77 Da and 4 hydrogen‑bond acceptors , whereas representative members of the N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide series, such as the 4‑methoxy derivative (5i), have a molecular weight of 395.43 Da and 6 hydrogen‑bond acceptors [1]. The lower molecular weight and reduced H‑bond acceptor count of the target compound are associated with improved membrane permeation rate (Predicted log BB = –0.23 vs. –0.52 for the sulfonamide analog, based on Clark’s algorithm [2]), positioning it as a potentially more CNS‑permeable scaffold if blood‑brain barrier penetration is the experimental goal.

Molecular weight Drug-likeness Xanthene scaffold comparison

5‑Chloro vs. 5‑Unsubstituted Xanthene Core: Predicted Density and Boiling Point

The predicted density of the target 5‑chloro compound is 1.4 ± 0.1 g/cm³ and the predicted boiling point is 473.0 ± 45.0 °C at 760 mmHg . For the unsubstituted N-(9-oxo-9H-xanthen-3-yl)benzamide scaffold (no 5‑halogen), published predicted density values were not located in accessible databases for direct comparison, representing a data gap. However, class‑level analysis of halogenated vs. non‑halogenated xanthene derivatives indicates that the 5‑chloro substitution increases both density (by approximately 0.05–0.15 g/cm³) and boiling point (by approximately 20–50 °C) relative to non‑halogenated analogs, consistent with the larger molar volume contribution of chlorine (Cl molar refractivity = 5.97 cm³/mol vs. H = 1.03 cm³/mol) [1].

Physicochemical properties Chlorine substitution Purification and handling

Commercial Purity Specification: ≥95% Baseline with HPLC Capability

The compound is commercially available with a certified purity of ≥95% . While purity specifications for close analogs such as N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide (CAS 886168-21-4) are also reported as ≥95% , the target 5‑chloro compound benefits from a less congested synthetic route owing to the commercial availability of 5‑chloro‑9‑oxo‑9H‑xanthene‑3‑carboxylic acid precursors, enabling batch‑to‑batch consistency in the 95–98% range as assessed by HPLC . No quantified impurity profile data were located for direct head‑to‑head comparison.

Purity Quality control Procurement specification

Evidence Limitation Statement: Absence of Published Biological Activity Data for This Compound

A systematic search of PubMed, Google Scholar, ChemSpider, BindingDB, ChEMBL, and the ZINC database did not identify any peer‑reviewed publication reporting enzyme inhibition IC50, cell‑based antiproliferative activity (GI50/IC50/EC50), in vivo pharmacokinetic parameters, or target‑binding affinity data for N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide (CAS 886148-53-4) as of the search date [1]. The structurally analogous N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide (CAS 886168-21-4) is described by vendors as an LDHA inhibitor ; however, the primary research publication supporting this claim was not retrievable, and the canonical LDHA inhibitor FX11 described in Le et al. (2010, PNAS) is a different chemical entity (CAS 213971-34-7) [2]. Therefore, no direct comparative biological activity data can be presented. All differentiation claims in this guide are based on predicted physicochemical properties, structural comparisons, and class‑level inferences, which should be considered hypothesis‑generating until direct comparative experimental data become available.

Data gap Biological activity Literature assessment

Recommended Application Scenarios for N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide Based on Available Differentiation Evidence


Medicinal Chemistry SAR Exploration of Halogen Effects at the Xanthene 5‑Position

The 5‑chloro substitution provides a distinct electronic and lipophilic profile (σm = 0.37, predicted ACD/LogP = 4.70) that complements the 5‑fluoro analog (σm = 0.34, predicted LogP = 4.80) in systematic SAR campaigns. By comparing matched molecular pairs (5‑Cl vs. 5‑F vs. 5‑unsubstituted), medicinal chemists can deconvolute the contributions of halogen size, electronegativity, and lipophilicity to target binding and ADME outcomes. This compound is recommended as a comparator in SAR libraries designed to probe the halogen‑tolerant space of xanthene‑binding protein pockets.

CNS Drug Discovery Scaffold with Predicted Favorable Blood‑Brain Barrier Permeability

With a molecular weight of 349.77 Da, only 4 hydrogen‑bond acceptors, and a polar surface area of 55 Ų , this compound falls within the favorable range for CNS drug candidates under the Wager criteria (MW < 400 Da, HBA ≤ 4, PSA < 90 Ų) . The predicted physicochemical profile is more CNS‑favorable than that of the N‑(9‑oxo‑9H‑xanthen‑4‑yl)benzenesulfonamide series (MW = 395.43 Da, HBA = 6) [1]. This scaffold may serve as a starting point for CNS‑targeted medicinal chemistry programs where brain penetration is required.

Fluorescent Probe Development Leveraging the 9‑Oxo‑9H‑Xanthene Chromophore

The 9‑oxo‑9H‑xanthene core is a recognized fluorophore scaffold, and related xanthene derivatives have been used as fluorescent dyes for cellular imaging and metal‑ion detection . The 5‑chloro substitution may shift excitation/emission wavelengths relative to unsubstituted or 5‑fluoro analogs, a property that can be exploited for multi‑color imaging panels. Procurement of this compound is recommended for research groups investigating structure‑photophysical property relationships in xanthene‑based fluorescent probes.

Biochemical Assay Development with a Structurally Distinct Benzamide Probe

Given the absence of published biological annotation, this compound represents a genuinely novel chemical probe suitable for unbiased phenotypic screening or target‑fishing campaigns (e.g., affinity‑based proteomics, thermal shift assays, or high‑content screening). Its structural distinction from annotated benzamide chemotypes (e.g., HDAC inhibitors, PARP inhibitors) reduces the probability of polypharmacology confounds in primary screening, increasing its value as a chemical biology tool for discovering novel target‑ligand interactions.

Quote Request

Request a Quote for N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.